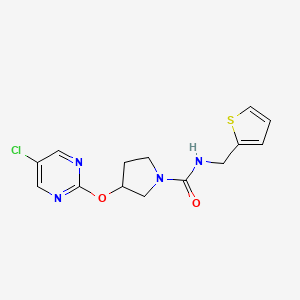

3-((5-chloropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c15-10-6-16-13(17-7-10)21-11-3-4-19(9-11)14(20)18-8-12-2-1-5-22-12/h1-2,5-7,11H,3-4,8-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCHXNULICCOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((5-chloropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.9 g/mol. The structure features a pyrrolidine ring, a chloropyrimidine moiety, and a thiophene group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN5O2S |

| Molecular Weight | 389.9 g/mol |

| CAS Number | 2034321-56-5 |

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including antiviral, anticancer, and neuroleptic effects. The presence of the pyrrolidine ring and chloropyrimidine moiety is believed to enhance the compound's binding affinity to specific biological targets.

Antiviral Activity

A study focusing on pyrimidine derivatives highlighted their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds structurally related to our target compound demonstrated significant anti-HIV activity, suggesting that the chloropyrimidine component may contribute to this effect by interacting with the NNRTI binding pocket .

Anticancer Properties

The compound's structural motifs may also play a role in anticancer activity. Pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, related compounds have exhibited IC50 values in the micromolar range against different cancer types, indicating their potential as therapeutic agents .

Neuroleptic Effects

Compounds similar to This compound have been investigated for neuroleptic properties. These compounds showed efficacy in reducing symptoms in animal models of psychosis, suggesting possible applications in treating mental health disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding structural modifications and their impact on activity:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Chloropyrimidine Derivatives | Substituents at C4 and C5 positions | Antiviral activity |

| Pyrrolidine-Based Compounds | Variations in nitrogen substitution | Neuroleptic effects |

| Thiophene Substituted Compounds | Presence of thiophene enhances potency | Anticancer properties |

Case Studies

- HIV Inhibition : A study reported that pyrimidine derivatives with thiophene substitutions exhibited enhanced binding to the HIV reverse transcriptase enzyme, leading to improved antiviral efficacy against resistant strains .

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that modifications in the pyrrolidine ring significantly affected cytotoxicity, with certain derivatives showing IC50 values as low as 45 μM against specific cancer types .

- Neuropsychiatric Applications : Animal model studies demonstrated that compounds similar to our target significantly reduced apomorphine-induced stereotypy, indicating potential for therapeutic use in psychotic disorders.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design. The presence of the chloropyrimidine and thiophene groups suggests that it could interact with specific biological targets, making it a candidate for developing novel therapeutics, particularly against viral infections such as HIV.

Case Study: HIV Inhibition

Research has indicated that derivatives of pyrimidine compounds exhibit significant potency against HIV-1, particularly those that can effectively bind to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. The structural features of this compound may allow it to exhibit similar properties, potentially overcoming resistance seen in existing therapies .

Biological Studies

The interactions of this compound with biological macromolecules are being explored to understand its mechanism of action. The chloropyrimidine moiety can enhance binding affinity to proteins or enzymes involved in critical biological pathways.

Example: Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit enzymes crucial for viral replication. The thiophene group may provide additional interaction sites that facilitate stronger binding to target proteins .

Material Science

Beyond biological applications, this compound's unique chemical structure makes it suitable for developing new materials with specific electronic or optical properties. Its potential as an intermediate in synthesizing more complex molecules for pharmaceuticals or agrochemicals is also noteworthy.

Applications:

- Development of New Materials: The compound can serve as a building block for creating polymers or nanomaterials with tailored properties.

- Chemical Reactivity: It can participate in various chemical reactions, including nucleophilic substitutions and redox reactions, making it versatile for synthetic applications .

Q & A

Q. What are the common synthetic routes for preparing pyrrolidine-carboxamide derivatives with pyrimidine and thiophene substituents?

Methodological Answer: A typical approach involves multi-step reactions, including condensation, cyclization, and coupling. For example, pyrimidine derivatives can be synthesized via refluxing intermediates (e.g., 5-chloropyrimidin-2-ol) with halogenated pyrrolidine precursors in the presence of bases like sodium carbonate or potassium carbonate . Thiophene-containing carboxamides are often synthesized by reacting activated esters (e.g., ethyl chloroformate) with thiophen-2-ylmethylamine under anhydrous conditions, followed by purification via recrystallization (ethyl acetate/ethanol mixtures) . Key steps should be monitored by TLC or HPLC to ensure intermediate purity.

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent integration and coupling patterns. For instance, the pyrrolidine ring’s puckering (flattened boat conformation) can be inferred from chemical shift splitting .

- X-ray Crystallography : Resolves 3D conformation, dihedral angles (e.g., 80.94° between pyrimidine and thiophene planes), and hydrogen-bonding networks (C–H···O interactions) critical for solid-state stability .

- IR Spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

Q. How can researchers assess the compound’s purity and stability during storage?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., stability up to 427–428 K as in related pyrimidine derivatives) .

- Recrystallization : Ethyl acetate/ethanol (3:2) is effective for removing polar byproducts .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

Methodological Answer:

- Solvent Selection : Anhydrous DMF or acetic acid/acetic anhydride mixtures enhance reactivity for cyclization steps .

- Catalysis : Use DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base to minimize side reactions during carboxamide formation .

- Reaction Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation in real time, reducing batch failures.

Q. How to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

Methodological Answer:

- Dynamic NMR Analysis : Assess conformational flexibility (e.g., pyrrolidine puckering) causing shift variations .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate NMR spectra. Discrepancies >0.3 ppm may indicate unaccounted solvent effects or tautomerism .

- Variable-Temperature Studies : Identify slow-exchange processes (e.g., rotational barriers in thiophene-methyl groups) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., replacing 5-chloropyrimidinyl with 5-fluoropyrimidinyl) and compare bioactivity .

- Molecular Docking : Use PyMOL or AutoDock to predict binding modes with target proteins (e.g., kinases or GPCRs), leveraging crystallographic data from related compounds .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors on pyrimidine) using Schrödinger’s Phase module.

Q. How to address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity while enhancing solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine nitrogen for temporary solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, characterized by dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.